molecular formula C19H16BrN3OS B2602480 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-21-1

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2602480
CAS RN: 396720-21-1
M. Wt: 414.32
InChI Key: VHLMCZRVIOSOQD-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a bromine atom, a pyrazole ring, a thieno ring, and an amide group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromine atom could potentially participate in halogen bonding interactions, while the amide group could form hydrogen bonds. The pyrazole and thieno rings could also contribute to the compound’s overall shape and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The amide group could allow it to form hydrogen bonds, which could affect its solubility .

Scientific Research Applications

Intermolecular Interactions in Antipyrine-like Derivatives

This study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. These methods reveal the crystal packing mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts, indicating applications in material science and molecular engineering. The total binding energies of different assemblies are dominated by π-interactions, showing potential in designing compounds with specific intermolecular interactions (Saeed et al., 2020).

Microwave Promoted Synthesis of Benzamides

The research demonstrates the use of microwave irradiation for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a methodological advancement in organic synthesis. This technique offers a faster and more environmentally friendly approach to synthesizing similar compounds (Saeed, 2009).

Novel Donor−Acceptor Copolymers for Photovoltaic Devices

This research involves the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices. The study explored the optical properties, electrochemical behavior, and energy levels of copolymers, offering insights into their use in renewable energy technologies (Zhou et al., 2010).

Future Directions

The potential biological activity of this compound makes it an interesting target for future research. Studies could be conducted to determine its biological targets and mechanism of action, and it could potentially be developed into a drug if it shows promising activity .

properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMCZRVIOSOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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